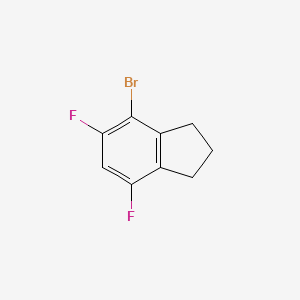
4-Bromo-5,7-difluoroindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5,7-difluoroindane: is an organic compound that belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The presence of bromine and fluorine atoms in the structure makes this compound particularly interesting for various chemical applications due to their unique electronic and steric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,7-difluoroindane typically involves the bromination and fluorination of indane derivatives. One common method is the radical bromination of indane followed by selective fluorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5,7-difluoroindane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids and reduced to form alkanes or alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of amino, thio, or other substituted indanes.
Oxidation: Formation of indanones or indanoic acids.
Reduction: Formation of indanes or indanols.
Aplicaciones Científicas De Investigación
Chemistry: 4-Bromo-5,7-difluoroindane is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology and Medicine: The compound is investigated for its potential use in drug discovery and development. The presence of bromine and fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and materials science. Its unique electronic properties make it suitable for use in the development of advanced materials and electronic devices .
Mecanismo De Acción
The mechanism of action of 4-Bromo-5,7-difluoroindane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For example, the compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
- 4-Bromo-5,7-difluoroquinoline
- 4-Bromo-2,5-difluorobenzene
- 5,6-Difluoro-2,1,3-benzothiadiazole
Comparison: Compared to similar compounds, 4-Bromo-5,7-difluoroindane is unique due to its indane core structure, which provides distinct steric and electronic properties.
Propiedades
Fórmula molecular |
C9H7BrF2 |
|---|---|
Peso molecular |
233.05 g/mol |
Nombre IUPAC |
4-bromo-5,7-difluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H7BrF2/c10-9-6-3-1-2-5(6)7(11)4-8(9)12/h4H,1-3H2 |
Clave InChI |
UYRXWRYOLREWPU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=C(C=C2F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)

![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)
![3-[4-(chloromethyl)-1,3-thiazol-2-yl]-4H-1,2,4-triazole](/img/structure/B13458288.png)

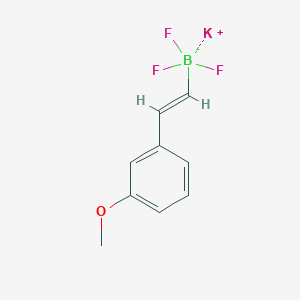
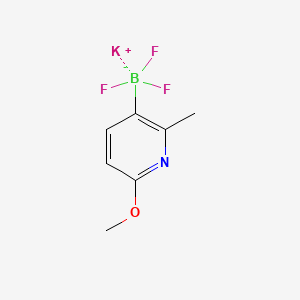
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
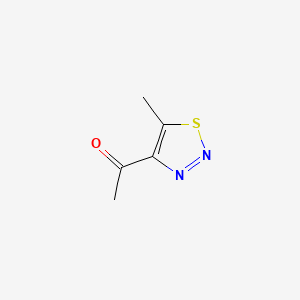

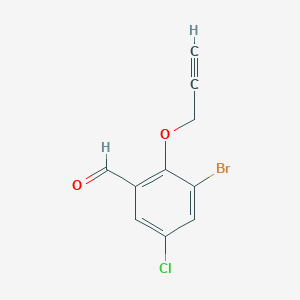
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
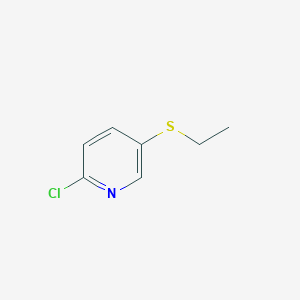
![(1R,6S,7S)-7-bromobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458354.png)
